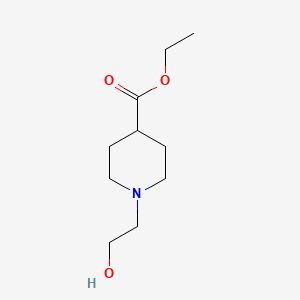

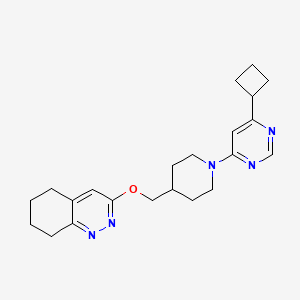

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate” is C10H19NO3 . The average mass is 201.263 Da and the monoisotopic mass is 201.136490 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate” include a density of 1.1±0.1 g/cm3, boiling point of 296.0±30.0 °C at 760 mmHg, and a flash point of 132.8±24.6 °C .

Aplicaciones Científicas De Investigación

Microbial Reduction in Organic Synthesis

A notable application of a closely related compound, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, involves its microbial reduction by various microorganisms to yield ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities. This process, facilitated by species like Candida parapsilosis and Pichia methanolica, highlights the potential of microbial systems in producing stereospecific compounds for organic synthesis (Guo et al., 2006).

Enzymatic Hydrolysis in Drug Activation

Another significant application, though related to a structurally similar compound (CPT-11), sheds light on the enzymatic hydrolysis by human liver carboxylesterase isoforms, which plays a crucial role in the activation of prodrugs. This study provides insights into the enzyme kinetics and potential therapeutic implications of carboxylesterases in drug metabolism and activation (Humerickhouse et al., 2000).

Chemical Synthesis and Functionalization

The compound has been used in chemical synthesis processes, such as the expedient phosphine-catalyzed [4 + 2] annulation, demonstrating its utility in creating highly functionalized tetrahydropyridines. This showcases the versatility of ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate and its derivatives in complex chemical syntheses (Zhu et al., 2003).

Anticancer Agent Synthesis

Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents illustrates the potential pharmaceutical applications of ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate derivatives. This approach highlights the exploration of novel compounds for their therapeutic efficacy against cancer (Rehman et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(13)9-3-5-11(6-4-9)7-8-12/h9,12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLLPRLLFBDIAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2699464.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B2699465.png)

![[(1S,5S)-6,6-Dimethoxy-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2699469.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2699470.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2699473.png)

![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)